molecular formula C9H8N2O B154708 1H-Indole-6-carboxamide CAS No. 1670-88-8

1H-Indole-6-carboxamide

Cat. No. B154708
CAS RN: 1670-88-8
M. Wt: 160.17 g/mol
InChI Key: KJLFFCRGGGXQKE-UHFFFAOYSA-N
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Description

1H-Indole-6-carboxamide is a chemical compound that belongs to the class of indole carboxamides. Indole carboxamides are an important class of compounds due to their diverse biological activities and their presence in many pharmacologically active molecules. The indole moiety is a common and important core structure in medicinal chemistry, and modifications on the indole ring can lead to compounds with a wide range of biological activities .

Synthesis Analysis

The synthesis of indole carboxamides can be achieved through various methods. One approach involves the palladium-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion to produce 2-substituted 1H-indole-3-carboxamides . Another method includes the palladium-catalyzed heteroannulation of indole-1-carboxamides with60fullerene, leading to the formation of C60-fused indole derivatives . Additionally, chemoselective N-H or C-2 arylation of indole-2-carboxamides has been developed to synthesize indolo[1,2-a]quinoxalin-6-ones and 2,3'-spirobi[indolin]-2'-ones . A three-component interrupted Ugi reaction has also been reported for the synthesis of heteroarylogous 1H-indole-3-carboxamidines .

Molecular Structure Analysis

The molecular structure of indole carboxamides can be determined using techniques such as X-ray diffraction. For instance, the crystal structure of N-methyl-1H-indole-2-carboxamide has been described as consisting of an indole group with a N-methylcarboxamide group linked at the C2 position, and the molecular structure is essentially planar . Density functional theory (DFT) calculations can also be used for geometry optimization to understand the electronic structure of indole carboxamides .

Chemical Reactions Analysis

Indole carboxamides can undergo various chemical reactions. The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides with aryl boronic acids is one such reaction, which allows for the formation of diverse products through selective C-C and C-C/C-N bond formation . The reactivity of indole carboxamides can be influenced by the presence of substituents on the indole ring, which can affect the outcome of reactions such as arylation or cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carboxamides are influenced by their molecular structure. Substituents on the indole ring can affect properties such as solubility, melting point, and biological activity. For example, structure-activity relationship studies have shown that certain substitutions on the indole ring enhance the CB1 allosteric modulating activity of 1H-indole-2-carboxamides . The inhibitory potency against the Na+/H+ exchanger is also affected by the position and nature of the substituents on the indole ring .

Scientific Research Applications

MAO-B Inhibition

1H-Indole-6-carboxamide derivatives have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), a critical enzyme in the brain involved in neurodegenerative diseases. These compounds have been synthesized with high potency and selectivity, showing promise for therapeutic use in conditions where MAO-B is implicated (Tzvetkov et al., 2014).

Catalytic Applications

The 1H-Indole-6-carboxamide structure has been utilized in Rh(III)-catalyzed selective coupling processes. For instance, a selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids demonstrated the versatility of these compounds in mild and efficient reactions towards diverse product formation. This includes selective C-C and C-C/C-N bond formation, highlighting the potential of these structures in synthetic chemistry (Zheng et al., 2014).

Allosteric Modulation

Indole-2-carboxamides have shown activity as allosteric modulators of receptors. Specific derivatives have been synthesized, displaying a stimulatory effect on the CB(1) receptor, an important target in the treatment of various neurological disorders. The presence of the carboxamide functionality was crucial for this activity, with specific substitutions enhancing the stimulatory effect (Piscitelli et al., 2012).

X-ray Crystallographic Analysis

1H-Indole-6-carboxamide and its analogs have been subjects of X-ray crystallographic analysis to determine their structure, interactions, and potential applications. For instance, certain derivatives have been synthesized and characterized, revealing intricate intra-molecular interactions and molecular packing, which can be crucial for understanding their reactivity and potential in drug design (Al-Ostoot et al., 2019).

Safety And Hazards

The safety information for 1H-Indole-6-carboxamide includes pictograms GHS07 and the signal word "Warning" . The hazard statements include H302-H315-H319-H335 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLFFCRGGGXQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344172
Record name 1H-Indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-6-carboxamide

CAS RN

1670-88-8
Record name 1H-Indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurried solution of 2-bromo-3-cyclohexyl-N-[(dimethylamino)sulfonyl]-indole-6-carboxamide (54.0 g, 126 mmol), 4-methoxy-2-formylphenylboronic acid (29.5 g, 164 mmol) and LiCl (13.3 g, 315 mmol) in EtOH/toluene (1:1, 1 L) was added a solution of Na2CO3 (40.1 g, 379 mmol) in water (380 mL). The reaction mixture was stirred 10 min. and then Pd(PPh3)4 (11.3 g, 10.0 mmol) was added. The reaction solution was flushed with nitrogen and heated at 70° C. (internal monitoring) overnight and then cooled to rt. The reaction was diluted with EtOAc (1 L) and EtOH (100 mL), washed carefully with 1N aqueous HCl (1 L) and brine (500 mL), dried (MgSO4), filtered and concentrated. The residual solids were stirred with Et2O (600 mL) for 1 h and collected by filtration to yield 1H-indole-6-carboxamide, 3-cyclohexyl-N-[(dimethylamino)sulfonyl]-2-(2-formyl-4-methoxyphenyl)- (52.8 g, 109 mmol, 87%) as a yellow powder which was used without further purification. 1HNMR (300 MHz, d6-DMSO) δ 11.66 (s, 1H), 8.17 (s, 1H), 7.75 (d, J=8.4 Hz, 1H), 7.74 (d, J=8.4 Hz, 1H), 7.59 (dd, J=1.4, 8.4 Hz, 1H), 7.23-7.16 (m, 2H), 7.08 (dd, J=2.6, 8.4 Hz, 1H), 6.54 (d, J=8.8 Hz, 1H), 3.86 (s, 3H), 3.22-3.08 (m, 1H), 2.91 (s, 6H), 2.00-1.74 (m, 7H), 1.60-1.38 (m, 3H). 13CNMR (75 MHz, CDCl3) δ 165.7, 158.8, 147.2, 139.1, 134.3, 132.0, 123.4, 122.0, 119.2, 118.2, 114.8, 112.3, 110.4, 109.8, 79.6, 45.9, 37.2(2), 34.7, 32.0(2), 25.9(2), 24.9. LCMS: m/e 482 (M−H)−, ret time 2.56 min, column A, 4 minute gradient.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Name
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
40.1 g
Type
reactant
Reaction Step One
Name
EtOH toluene
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
11.3 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
G Luo, L Chen, A Easton, A Newton… - Journal of Medicinal …, 2018 - ACS Publications
3-Aryl-indole and 3-aryl-indazole derivatives were identified as potent and selective Na v 1.7 inhibitors. Compound 29 was shown to be efficacious in the mouse formalin assay and also …
Number of citations: 21 pubs.acs.org
S Hadida, F Van Goor, J Zhou… - Journal of medicinal …, 2014 - ACS Publications
Quinolinone-3-carboxamide 1, a novel CFTR potentiator, was discovered using high-throughput screening in NIH-3T3 cells expressing the F508del-CFTR mutation. Extensive …
Number of citations: 104 pubs.acs.org
H JIANG, Y WANG, M JIANG… - Turkish Journal of …, 2023 - journals.tubitak.gov.tr
Based on the privileged fragment-based drug design strategy, a series of imatinib analogues bearing the moiety of 3-(2-amino-2-oxoacetyl)-1H-indole were designed and synthesized, …
Number of citations: 3 journals.tubitak.gov.tr
M Sai, J Vietor, M Kornmayer, M Egner… - Journal of Medicinal …, 2023 - ACS Publications
… These results thus suggest 6-chloro-1H-indole-5-carboxamide and 5-chloro-1H-indole-6-carboxamide as suitable and easily accessible scaffolds to develop Nurr1 ligands binding to …
Number of citations: 5 pubs.acs.org
SN Mistry, J Shonberg, CJ Draper-Joyce… - Journal of Medicinal …, 2015 - ACS Publications
Recently, we have demonstrated that N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652) (1) adopts a bitopic pose at one …
Number of citations: 50 pubs.acs.org
CS Lunde, EE Stebbins, RS Jumani, MM Hasan… - Nature …, 2019 - nature.com
… for 1 h at room temperature in 0.5 µg per mL Cy3-streptavidin (Jackson ImmunoResearch, catalog# 016-160-084) containing 1 nM DAPI [2-(4-amidinophenyl)-1H-indole-6-carboxamide]…
Number of citations: 48 www.nature.com
Y Shi, D Sitkoff, J Zhang, HE Klei, K Kish… - Journal of medicinal …, 2008 - ACS Publications
… oral, direct FXa inhibitors such as razaxaban, (7) apixaban, (8) rivaroxaban, (9) and N-[(1R)-2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide (…
Number of citations: 32 pubs.acs.org
JJ Marineau, KB Hamman, S Hu… - Journal of Medicinal …, 2021 - ACS Publications
… vacuo to provide crude 7-bromo-1H-indole-6-carboxamide, which was carried over to the next … To a suspension of obtained 7-bromo-1H-indole-6-carboxamide in DCM (315 mL) at 0 C …
Number of citations: 26 pubs.acs.org
SR Ashok, MK Shivananda, A Manikandan… - Bioorganic …, 2019 - Elsevier
Efforts were taken to synthesis and characterize 2-amino-1-methyl-1H-imidazole-4(5H)-one derivatives (4a-u) through a four-step reaction. The achieved compounds in remarkable …
Number of citations: 8 www.sciencedirect.com
A Meden, D Knez, X Brazzolotto, F Nachon… - European journal of …, 2022 - Elsevier
Lead optimization of a series of tryptophan-based nanomolar butyrylcholinesterase (BChE) inhibitors led to tertiary amines as highly potent, achiral, sp 3 -rich analogues with better …
Number of citations: 12 www.sciencedirect.com

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